

Spectroscopic data for 2,4-Dimethoxyiodobenzene ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethoxyiodobenzene

Cat. No.: B1295263

[Get Quote](#)

Spectroscopic Profile of 2,4-Dimethoxyiodobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-dimethoxyiodobenzene**, a key intermediate in various synthetic applications. The data presented herein, including Proton Nuclear Magnetic Resonance ($^1\text{H-NMR}$), Carbon-13 Nuclear Magnetic Resonance ($^{13}\text{C-NMR}$), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a detailed characterization of the compound's molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4-dimethoxyiodobenzene**, providing a clear and concise reference for compound identification and characterization.

Table 1: $^1\text{H-NMR}$ Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.62	d	8.6	1H	H-6
6.43	d	2.6	1H	H-3
6.32	dd	8.6, 2.7	1H	H-5
3.85	s	-	3H	OCH ₃
3.80	s	-	3H	OCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C-NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
161.4	C-4
158.9	C-2
139.2	C-6
107.0	C-5
99.3	C-3
74.8	C-1
56.3	OCH ₃
55.5	OCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 100.6 MHz[1]

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
264.00	100	[M] ⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Table 4: Infrared (IR) Spectroscopy Data

While a detailed list of absorption peaks is not publicly available without specific database access[2][3], the IR spectrum of **2,4-dimethoxyiodobenzene** is expected to exhibit characteristic bands corresponding to its functional groups. These include:

- C-H stretching (aromatic): ~3100-3000 cm^{-1}
- C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm^{-1}
- C=C stretching (aromatic): ~1600-1450 cm^{-1}
- C-O stretching (aryl ether): ~1250 cm^{-1} and ~1050 cm^{-1}
- C-I stretching: ~600-500 cm^{-1}

Experimental Protocols

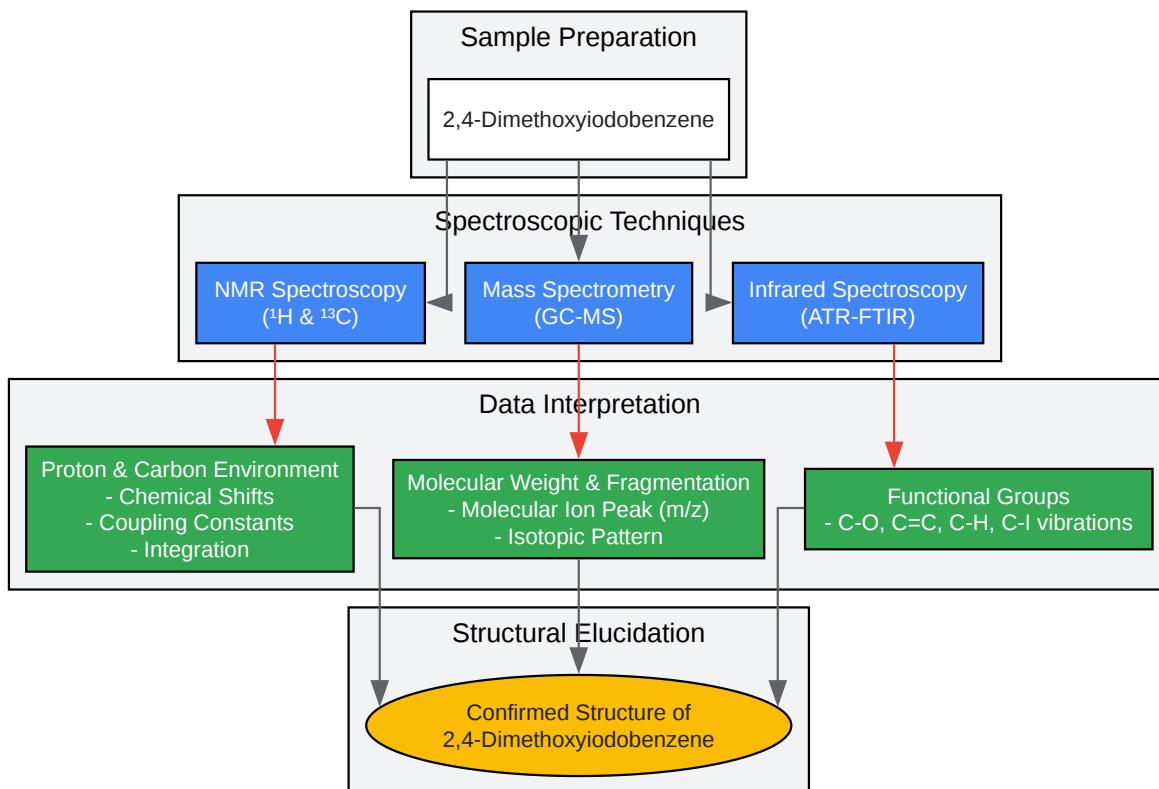
The data presented in this guide were obtained using standard spectroscopic techniques. The following sections detail the general methodologies employed for each analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C-NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts were referenced to the residual solvent signal (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm). For ¹³C-NMR, broadband proton decoupling was employed to simplify the spectrum by removing ¹H-¹³C coupling.[4]

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1] The sample, dissolved in a suitable volatile solvent, was injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, were ionized (typically by electron impact), and the resulting fragments were analyzed based on their mass-to-charge ratio.[5]


Infrared (IR) Spectroscopy

The IR data is typically acquired using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. In this method, a small amount of the solid sample is placed in direct contact with an ATR crystal (e.g., diamond). An infrared beam is passed through the crystal, and it interacts with the sample at the point of contact. The attenuated IR beam is then detected to generate the spectrum.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This technique requires minimal sample preparation.[\[2\]](#)

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of **2,4-dimethoxyiodobenzene** is illustrated in the following diagram. This workflow demonstrates how different spectroscopic techniques provide complementary information to confirm the compound's identity and structure.

Workflow for Spectroscopic Analysis of 2,4-Dimethoxyiodobenzene

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **2,4-dimethoxyiodobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. s4science.at [s4science.at]

- 3. spectrabase.com [spectrabase.com]
- 4. sc.edu [sc.edu]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. mt.com [mt.com]
- To cite this document: BenchChem. [Spectroscopic data for 2,4-Dimethoxyiodobenzene (^1H -NMR, ^{13}C -NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295263#spectroscopic-data-for-2-4-dimethoxyiodobenzene-h-nmr-c-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com